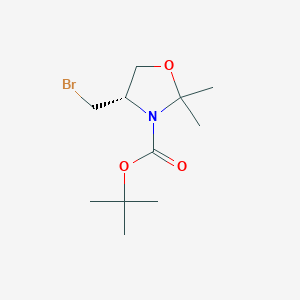
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde" is a benzylpiperazine derivative, a class of chemical compounds which have been studied for various applications, including as designer drugs and in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been explored.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the condensation of benzaldehydes with piperazine or its derivatives. For instance, a new designer benzylpiperazine was synthesized using commercially available starting materials, followed by structural confirmation through two-dimensional NMR correlations and GC-MS . Similarly, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, was synthesized from 4-methylbenzoic acid through bromination and amination .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. For example, the crystal structure of a hydrazone Schiff base compound was determined to crystallize in the monoclinic system with space group P21/c, with the structure being stabilized by various intramolecular and intermolecular interactions . The structure of benzylpiperazine derivatives is confirmed by comparing experimental data with computational methods such as DFT calculations .
Chemical Reactions Analysis
Benzylpiperazine derivatives can participate in various chemical reactions. The synthesis of 4-bromo-1,2-dihydroisoquinolines, for example, involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, to form a bromonium ylide intermediate . Additionally, condensation reactions can yield imine compounds, as demonstrated by the reaction of benzyloxybenzaldehyde derivatives with furfurylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are characterized using spectroscopic methods and computational studies. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, are used to investigate the properties of these compounds . The electronic properties, such as HOMO-LUMO gaps, and chemical reactivity descriptors are also studied to understand the reactivity and stability of the compounds . Solid-state structures are determined by single-crystal X-ray crystallography to gain insights into the intermolecular interactions and crystal packing .
科学的研究の応用
Synthesis and Characterization
The synthesis of derivatives related to 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde often involves multi-step reactions, including bromination, reduction, and the creation of novel non-peptide CCR5 antagonists. These compounds are characterized using spectroscopic methods like NMR, IR, and MS, which help in elucidating their structure and potential bioactivity. For instance, Cheng De-ju and colleagues synthesized N-piperidine benzamides that exhibited bioactivity as CCR5 antagonists, characterized by 1H NMR, 13C NMR, IR, and MS (Cheng De-ju, 2015).
Biological Activities
Several studies have focused on the biological activities of these compounds, including their antimicrobial and antagonist properties. The synthesis of benzamide derivatives and their characterization, as conducted by H. Bi and colleagues, highlight the potential of these compounds as CCR5 antagonists, with implications for therapeutic applications (H. Bi, 2015). Additionally, the antimicrobial activity of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde, as explored by K. Nimavat et al., further showcases the diverse potential of these compounds in biomedical research (K. Nimavat, K. Popat, S. Vasoya, H. Joshi, 2004).
Molecular Docking and Synthesis for Biological Relevance
The synthesis and molecular docking studies, as carried out by Devender Mandala et al., provide insights into the antimicrobial activity of novel derivatives, highlighting the importance of structural modifications in enhancing biological efficacy (Devender Mandala, Anil Valeru, J. Pochampalli, 2013).
Safety And Hazards
特性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOEOHVLBKVHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649853 |
Source


|
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
CAS RN |
443777-04-6 |
Source


|
| Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
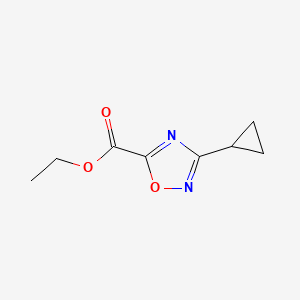
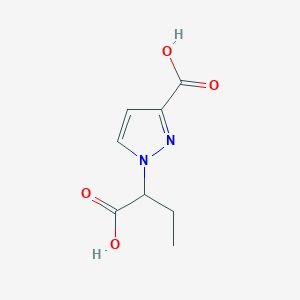
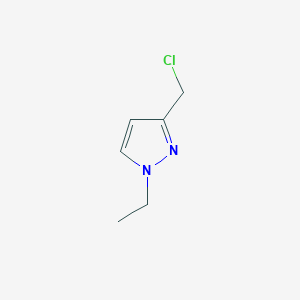

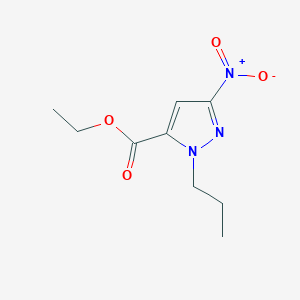
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

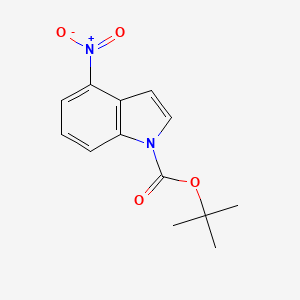

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)


